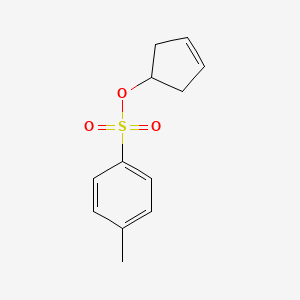

Cyclopent-3-en-1-yl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

cyclopent-3-en-1-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3S/c1-10-6-8-12(9-7-10)16(13,14)15-11-4-2-3-5-11/h2-3,6-9,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAUUFGVZBARFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CC=CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopent-3-en-1-yl 4-methylbenzenesulfonate can be synthesized through the reaction of cyclopent-3-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification through column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of Cyclopent-3-en-1-yl 4-methylbenzenesulfonate may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Cyclopent-3-en-1-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The compound can be reduced to cyclopent-3-en-1-yl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the cyclopentene ring can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, alcohols, thiols), base (pyridine, triethylamine), solvent (dichloromethane, toluene).

Reduction: Reducing agents (LiAlH4), solvent (ether, tetrahydrofuran).

Oxidation: Oxidizing agents (KMnO4), solvent (water, acetone).

Major Products Formed

Substitution: Cyclopent-3-en-1-yl derivatives (e.g., amines, ethers, thioethers).

Reduction: Cyclopent-3-en-1-yl alcohol.

Oxidation: Cyclopent-3-en-1-one.

Scientific Research Applications

Cyclopent-3-en-1-yl 4-methylbenzenesulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopent-3-en-1-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile in substitution reactions. The sulfonate group is a good leaving group, facilitating nucleophilic attack on the cyclopentene ring . This property makes it a valuable intermediate in the synthesis of various derivatives .

Comparison with Similar Compounds

Structural Analogues

2-Aminoanilinium 4-Methylbenzenesulfonate (Ionic Sulfonate)

- Structure: An ionic salt comprising a monoprotonated 2-aminoanilinium cation and a 4-methylbenzenesulfonate anion .

- Crystallography: Monoclinic (space group P2₁/n), with unit cell parameters a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å. Hydrogen bonding between the sulfonate oxygen and amino groups stabilizes the lattice .

- Comparison : Unlike the neutral Cyclopent-3-en-1-yl ester, this ionic compound exhibits high polarity and solubility in polar solvents. The absence of a strained cyclopentene ring reduces reactivity toward ring-opening reactions.

(E)-2-(5-Nitro-2-Styryl-1H-Imidazol-1-yl)ethyl 4-Methylbenzenesulfonate (Alkyl Tosylate)

- Structure : A neutral sulfonate ester with an ethyl linker and a nitro-styryl-imidazole substituent .

- Synthesis : Prepared via reaction of imidazole derivatives with 4-toluenesulfonyl chloride in CH₂Cl₂ under basic conditions (triethylamine, 7 hours, high yields) .

- Comparison : The ethyl spacer and aromatic imidazole group contrast with the direct cyclopentene attachment in the target compound. The latter’s strained ring may enhance electrophilicity, facilitating nucleophilic substitution or cycloaddition reactions.

(1R,2S,3R,4R,5R)-4-Azido-2-Hydroxy-6,8-Dioxabicyclo[3.2.1]octan-3-yl 4-Methylbenzenesulfonate (Bicyclic Tosylate)

- Structure : A bicyclic sulfonate ester with an azido group and rigid fused-ring system .

- Analysis: Quantum chemistry and QSPR modeling suggest that the bicyclic framework imposes steric constraints, altering solubility and thermal stability compared to monocyclic analogs .

- Comparison : The cyclopentene ring in the target compound introduces less strain than the bicyclic system but may increase reactivity due to conjugated double-bond geometry.

Physical and Chemical Properties

Biological Activity

Cyclopent-3-en-1-yl 4-methylbenzenesulfonate (CAS Number: 36367-85-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Molecular Formula : C₁₂H₁₄O₃S

Molecular Weight : 238.3 g/mol

IUPAC Name : cyclopent-3-en-1-yl 4-methylbenzenesulfonate

InChI Key : RRAUUFGVZBARFB-UHFFFAOYSA-N

The compound features a cyclopentene ring connected to a sulfonate group, which may contribute to its reactivity and interaction with biological targets.

Synthesis

Cyclopent-3-en-1-yl 4-methylbenzenesulfonate can be synthesized through various chemical reactions involving cyclopentene derivatives and sulfonylating agents. The detailed synthetic pathways are crucial for producing the compound in sufficient purity for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to cyclopent-3-en-1-yl 4-methylbenzenesulfonate. For instance, derivatives such as 2-[2-(2-phenylethenyl)cyclopent-3-en-1-yl]-1,3-benzothiazoles have shown significant antiproliferative activity against various cancer cell lines, including HeLa (cervical carcinoma) and C6 (rat brain tumor) cells. The most active derivative exhibited an IC₅₀ value of 5.89 µM against C6 cells, outperforming standard chemotherapeutics like cisplatin and 5-fluorouracil .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC₅₀ (µM) | Comparison Standard |

|---|---|---|---|

| 2-{(1S,2S)-2-[(E)-2-(4-methylphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazole | C6 | 5.89 | Cisplatin (14.46), 5-FU (76.74) |

| 2-{(1S,2S)-2-[(E)-2-(2-methoxyphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazole | HeLa | 3.98 | Cisplatin (37.95), 5-FU (46.32) |

The mechanism by which cyclopent-3-en-1-yl 4-methylbenzenesulfonate exerts its biological effects appears to involve interactions with specific molecular targets within cancer cells. Molecular docking studies suggest that these compounds bind effectively to proteins associated with cell proliferation and survival pathways . The exact binding sites and the nature of these interactions are critical areas for further investigation.

Case Studies

In a notable case study, researchers evaluated the effects of a related compound on MLL-rearranged leukemia cells. The compound demonstrated a cytostatic effect, inhibiting cell proliferation without inducing significant cell death, indicating a potential therapeutic window for treatment . This finding underscores the importance of further exploring cyclopentene derivatives in cancer therapy.

Future Directions

Given its promising biological activity, further research is warranted to:

- Investigate Structure-Activity Relationships (SAR) : Understanding how modifications to the cyclopentene structure influence biological activity can lead to more effective derivatives.

- Conduct In Vivo Studies : Animal models will provide insight into the pharmacokinetics and therapeutic efficacy of cyclopent-3-en-1-yl 4-methylbenzenesulfonate.

- Explore Other Therapeutic Uses : Beyond oncology, the compound's potential in treating inflammatory diseases or as an antimicrobial agent should be explored.

Q & A

Q. What are the recommended synthetic routes for Cyclopent-3-en-1-yl 4-methylbenzenesulfonate?

Cyclopent-3-en-1-yl 4-methylbenzenesulfonate can be synthesized via sulfonylation of cyclopent-3-en-1-ol with 4-methylbenzenesulfonyl chloride (tosyl chloride). A typical procedure involves:

- Reacting cyclopent-3-en-1-ol with tosyl chloride in anhydrous dichloromethane or THF.

- Adding a base (e.g., pyridine or triethylamine) to neutralize HCl generated during the reaction.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Characterization by H/C NMR and IR spectroscopy to confirm esterification. For analogous sulfonate ester syntheses, see procedures in .

Q. How can spectroscopic techniques distinguish Cyclopent-3-en-1-yl 4-methylbenzenesulfonate from related sulfonate esters?

Key spectroscopic markers include:

- NMR : Aromatic protons (7.2–7.8 ppm for tosyl group) and cyclopentenyl protons (5.5–6.2 ppm for double bond). The sulfonate ester’s methyl group appears at ~2.4 ppm.

- IR : Strong S=O stretching vibrations near 1360 cm and 1170 cm.

- Mass Spectrometry : Molecular ion peak at m/z corresponding to CHOS (M = 238.08).

- X-ray Diffraction : Unit cell parameters (e.g., monoclinic systems with space group P2/n, as in ) can confirm structural uniqueness.

Advanced Research Questions

Q. How can hydrogen-bonding networks in Cyclopent-3-en-1-yl 4-methylbenzenesulfonate crystals be analyzed experimentally?

- X-ray Crystallography : Use single-crystal X-ray diffraction to resolve the structure. Assign hydrogen-bond donors (e.g., NH or OH groups) and acceptors (sulfonate oxygen atoms).

- Software Tools : Refine data using SHELXL ( ) to model H-atom positions. Analyze intermolecular interactions with programs like Mercury or OLEX2.

- Case Study : For sulfonate salts, hydrogen bonds often form chains or sheets (e.g., [010] chains in ). Symmetry operations (e.g., ’s Figure 2) help map network topology.

Q. What strategies resolve contradictions in crystallographic data for sulfonate esters?

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals ( ).

- Disorder Modeling : Apply PART instructions in SHELXL to resolve disordered atoms.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry.

- Comparative Analysis : Compare unit cell parameters (e.g., a = 14.6392 Å in ) with literature to identify outliers.

Q. How can computational methods elucidate reaction mechanisms involving Cyclopent-3-en-1-yl 4-methylbenzenesulfonate?

- DFT Calculations : Optimize transition states for sulfonate ester formation using Gaussian or ORCA. Compare activation energies for competing pathways.

- Solvent Effects : Include implicit solvent models (e.g., PCM) to assess solvolysis rates.

- NMR Shift Prediction : Tools like ACD/Labs or ChemDraw validate experimental H shifts against computed values.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.